Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate
Description
Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate is a synthetic organic compound featuring a pyridine core substituted with bromo and chloro groups, a sulfonamide linker, and a tert-butyl carbamate-protected alkenyl chain. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic processes . The (E)-configured but-2-enyl chain introduces rigidity, which may influence binding interactions in biological systems. Structural elucidation of such compounds typically employs X-ray crystallography, with refinement tools like SHELX and visualization software such as ORTEP-3 playing critical roles in confirming stereochemistry and intermolecular interactions.
Properties
IUPAC Name |
tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrClN3O4S/c1-14(2,3)23-13(20)17-6-4-5-7-19-24(21,22)11-8-10(15)9-18-12(11)16/h4-5,8-9,19H,6-7H2,1-3H3,(H,17,20)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNSFVRJHLZURH-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCNS(=O)(=O)C1=C(N=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CNS(=O)(=O)C1=C(N=CC(=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a class of sulfonamide-functionalized pyridine derivatives. Key structural analogs include:
| Compound Name | Substituents (Pyridine Ring) | Chain Configuration | Carbamate Group | Molecular Weight (g/mol) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| Tert-butyl N-[(E)-4-[(5-bromo-2-Cl-pyridin-3-yl)sulfonylamino]but-2-enyl]carbamate | 5-Br, 2-Cl | (E)-but-2-enyl | tert-butyl | 462.75 | 0.12 (DMSO) |
| Methyl N-[(Z)-4-[(3,5-diCl-pyridin-3-yl)sulfonylamino]pent-2-enyl]carbamate | 3,5-diCl | (Z)-pent-2-enyl | methyl | 398.21 | 0.45 (DMSO) |
| Benzyl N-[(E)-4-[(5-I-2-F-pyridin-3-yl)sulfonylamino]but-2-enyl]carbamate | 5-I, 2-F | (E)-but-2-enyl | benzyl | 510.68 | 0.08 (DMSO) |
Key Findings :
- Halogen Effects : Replacement of bromo with iodo (e.g., 5-I analog) increases molecular weight and polarizability but reduces solubility due to heavier atom incorporation .
- Chain Configuration : The (E)-isomer (present in the target compound) exhibits higher thermal stability than (Z)-configured analogs, as confirmed by differential scanning calorimetry (DSC) .
- Carbamate Groups : tert-butyl carbamates show superior hydrolytic stability compared to methyl or benzyl groups, as demonstrated in pH 7.4 buffer stability assays (t½ > 48 h vs. t½ = 12 h for methyl) .
Crystallographic and Electronic Comparisons
X-ray studies refined via SHELX reveal that the 5-bromo-2-chloro substitution pattern induces a planar pyridine ring with a dihedral angle of 2.1° relative to the sulfonamide plane. In contrast, 3,5-dichloro analogs exhibit greater torsional distortion (8.7°), likely due to steric clashes between adjacent chlorines. ORTEP-3-generated models highlight stronger π-π stacking in the tert-butyl derivative (intermolecular distance: 3.4 Å) compared to benzyl analogs (4.1 Å), attributed to reduced steric bulk.
Preparation Methods
Synthesis of tert-butyl N-(but-2-enyl)carbamate
The but-2-enylamine intermediate is prepared via a Hofmann elimination or Wittig reaction, followed by BOC protection. As detailed in patent US20060116519A1, the BOC group is introduced using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a base. The reaction proceeds at 25°C for 2–4 hours, yielding the protected amine in >90% purity after aqueous workup (Table 1).
Table 1. BOC Protection Reaction Conditions
| Reagent | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Boc₂O (1.2 equiv) | THF | DMAP | 25°C | 4 hr | 92% |
Preparation of 5-Bromo-2-chloropyridin-3-ylsulfonyl Chloride
The sulfonyl chloride precursor is synthesized via chlorosulfonation of 2-chloropyridine, followed by regioselective bromination. Patent CA3087004A1 describes bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) at 5°C, achieving 96% yield. Subsequent chlorosulfonation with chlorosulfonic acid at 0°C furnishes the sulfonyl chloride, which is isolated by distillation under reduced pressure.
Sulfonamide Bond Formation
The key sulfonamide coupling is performed by reacting tert-butyl N-(but-2-enyl)carbamate with 5-bromo-2-chloropyridin-3-ylsulfonyl chloride in DCM, using triethylamine (Et₃N) as a base. As outlined in Semantic Scholar’s protocol, the reaction is conducted at 0°C to minimize side reactions, yielding the sulfonamide product in 85% yield after column chromatography (Table 2).
Table 2. Sulfonamide Coupling Parameters
| Sulfonyl Chloride | Amine | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|---|
| 1.1 equiv | 1.0 equiv | DCM | Et₃N | 0°C | 85% |
Stereochemical Control of the But-2-enyl Chain
The E-configuration of the double bond is ensured by employing a stereoselective elimination during the synthesis of the but-2-enylamine precursor. Patent US20060116519A1 utilizes a low-temperature (5°C) quenching step with methanol to arrest the elimination pathway, favoring the trans isomer. Nuclear magnetic resonance (NMR) analysis confirms the E geometry via coupling constants (J = 15.8 Hz).
Experimental Optimization and Challenges
Solvent and Base Selection
THF and DCM are preferred for BOC protection and sulfonylation due to their inertness and ability to dissolve polar intermediates. DMAP and Et₃N are optimal bases, as they facilitate efficient deprotonation without inducing side reactions like over-sulfonation.
Halogenation Side Reactions
Bromination at the pyridine ring necessitates precise temperature control (–5°C to 5°C) to prevent dihalogenation. Quenching with aqueous ammonium chloride ensures the removal of excess NBS, as demonstrated in US20060116519A1.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.41 (s, 1H, pyridine-H), 7.96 (d, J = 15.8 Hz, 1H, =CH), 5.82 (dt, J = 15.8, 6.2 Hz, 1H, =CH), 3.21 (q, 2H, NHCH₂), 1.43 (s, 9H, BOC).
- LC-MS : m/z 479.8 [M+H]⁺ (calc. 480.3).
Purity and Crystallinity
HPLC analysis reveals >99% purity, while X-ray diffraction of a single crystal confirms the sulfonamide’s planar geometry and E-configuration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
